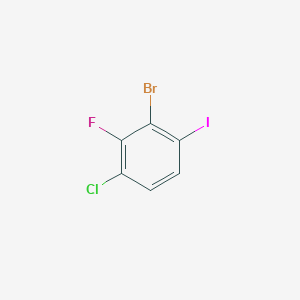
2-Bromo-4-chloro-3-fluoro-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-3-fluoro-1-iodobenzene is an aromatic compound with the molecular formula C6H2BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-fluoro-1-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the sequential halogenation of benzene, where each halogen is introduced stepwise under controlled conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3), followed by chlorination using chlorine (Cl2) and a catalyst such as iron(III) chloride (FeCl3). Fluorination and iodination can be carried out using appropriate reagents like fluorine gas (F2) and iodine (I2) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-fluoro-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-chloro-3-fluoro-1-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-fluoro-1-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic attack. In coupling reactions, the compound can form new carbon-carbon bonds through the interaction of its halogen atoms with metal catalysts .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-1-iodobenzene: Similar structure but lacks the fluorine atom.
2-Bromo-4-fluoro-1-iodobenzene: Similar structure but lacks the chlorine atom.
1-Bromo-2-chloro-3-fluoro-4-iodobenzene: Similar structure but different positioning of halogen atoms.
Uniqueness
2-Bromo-4-chloro-3-fluoro-1-iodobenzene is unique due to the specific arrangement of its halogen atoms, which can influence its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable compound for studying the effects of multiple halogen substitutions on aromatic rings .
Properties
Molecular Formula |
C6H2BrClFI |
|---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
3-bromo-1-chloro-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C6H2BrClFI/c7-5-4(10)2-1-3(8)6(5)9/h1-2H |
InChI Key |
CPJXIIWEHZPDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


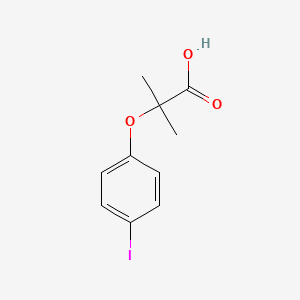

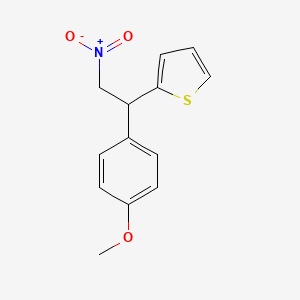
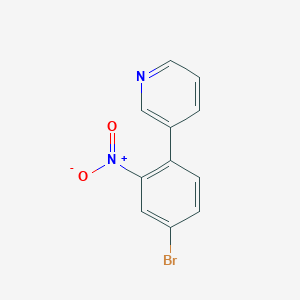
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)

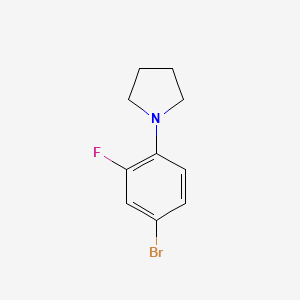
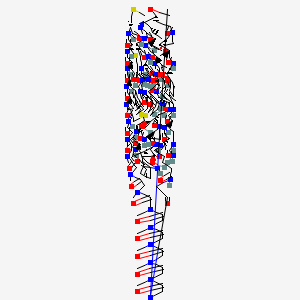
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
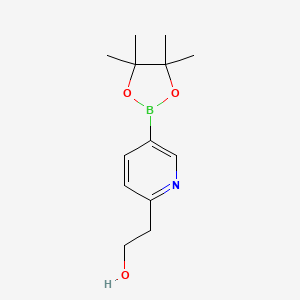
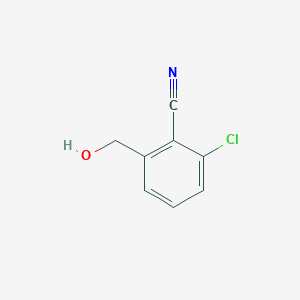

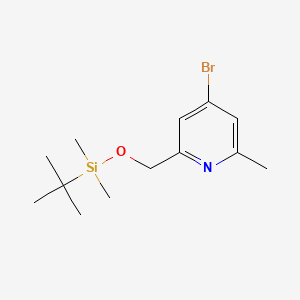
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
